4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
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Overview
Description
4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes, Meldrum’s acid, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalytic amount of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) at room temperature . This one-pot, three-component reaction is efficient, offering high yields and short reaction times.
Industrial Production Methods
For industrial production, the process may be scaled up using similar reaction conditions but with optimizations for cost-effectiveness and efficiency. Catalysts like cobalt(II) nitrate hexahydrate are often chosen for their reusability, which is advantageous for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione
- 4-(4-chlorophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione
- 4-(4-bromophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione
Uniqueness
4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents or substitution patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H11FO4 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C19H11FO4/c20-11-5-3-4-10(8-11)14-9-15(21)24-19-16(14)17(22)12-6-1-2-7-13(12)18(19)23/h1-8,14H,9H2 |
InChI Key |
DQMVOFRGANVPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=O)C3=CC=CC=C3C2=O)OC1=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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